(2-Fluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

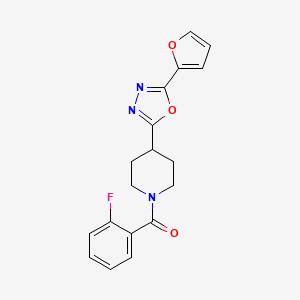

The compound (2-Fluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (hereafter referred to as Compound A) is a heterocyclic small molecule featuring:

- A 2-fluorophenyl group linked via a methanone bridge to a piperidine ring.

- A 1,3,4-oxadiazole heterocycle substituted at the 5-position with a furan-2-yl moiety.

The piperidine scaffold may enhance solubility and bioavailability, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions .

Properties

IUPAC Name |

(2-fluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c19-14-5-2-1-4-13(14)18(23)22-9-7-12(8-10-22)16-20-21-17(25-16)15-6-3-11-24-15/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYWRNIAFTVDPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Fluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel synthetic molecule that incorporates a piperidine moiety and a 1,3,4-oxadiazole ring, known for their diverse biological activities. This article reviews the biological activity of this compound based on existing research findings, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the reaction of 2-fluorophenyl derivatives with furan-containing oxadiazoles. For instance, one method involves the condensation of 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl with piperidine derivatives in appropriate solvents under reflux conditions to yield the target compound in moderate to high yields .

Biological Activity Overview

The biological activity of compounds containing the 1,3,4-oxadiazole ring is well-documented. These compounds exhibit a range of pharmacological effects including:

- Antimicrobial Activity : Oxadiazoles have shown significant antibacterial and antifungal properties. In vitro studies indicate that certain derivatives exhibit potent activity against pathogens like E. coli and C. albicans.

- Anticancer Potential : The incorporation of oxadiazole rings in various compounds has been associated with anticancer activity. For example, some derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF7, demonstrating dose-dependent inhibition of cell proliferation .

- Anti-inflammatory Effects : Compounds similar to the target structure have also been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Enzymes : The oxadiazole moiety is known to interact with various enzymes involved in metabolic pathways.

- Receptor Modulation : The piperidine structure may facilitate binding to specific receptors or ion channels, influencing cellular signaling pathways.

- Cell Cycle Arrest : Studies indicate that certain oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several studies highlight the biological activities associated with similar compounds:

- Antimicrobial Studies : A study demonstrated that oxadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active compounds were identified through minimum inhibitory concentration (MIC) assays .

- Cytotoxicity Assays : In vitro cytotoxicity tests revealed that certain oxadiazole-containing compounds had IC50 values less than 100 μg/mL against HeLa cells after 48 hours of treatment .

- Structural Activity Relationship (SAR) : Research has indicated that modifications on the oxadiazole ring can significantly affect biological activity. For instance, substituents at specific positions on the ring can enhance or diminish antimicrobial efficacy .

Data Tables

| Biological Activity | Compound Structure | IC50 (μg/mL) | Target Organism |

|---|---|---|---|

| Antibacterial | 1,3,4-Oxadiazole | < 100 | E. coli |

| Antifungal | 1,3,4-Oxadiazole | < 100 | C. albicans |

| Cytotoxicity | Piperidine derivative | < 100 | HeLa cells |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxicity.

Case Studies

- In Vitro Cytotoxicity : A study assessed the compound's effects on human tumor cells using the MTT assay. It exhibited an average growth inhibition rate of 12.53% against a panel of approximately sixty cancer cell lines as per the National Cancer Institute protocols .

-

Mechanism of Action : The proposed mechanisms include:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins.

- Inhibition of Cell Proliferation : It interferes with key signaling pathways involved in cell growth and survival.

Antimicrobial Activity

The antimicrobial properties of (2-Fluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have also been explored extensively.

Antibacterial Activity

Compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound ID | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 11c | Staphylococcus aureus | 32 µg/mL |

| 11e | Escherichia coli | 47.5 µg/mL |

The introduction of halogen substituents on the phenyl ring is linked to enhanced antibacterial activity.

Summary of Research Findings

The ongoing research into this compound indicates promising applications in both anticancer and antimicrobial therapies. Its unique chemical structure contributes to its biological efficacy, making it a valuable candidate for further development in pharmaceutical sciences.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxadiazole ring and carbonyl groups in the compound are susceptible to hydrolysis under acidic or alkaline conditions:

| Conditions | Reaction Outcome | Byproducts | Analytical Confirmation |

|---|---|---|---|

| Aqueous HCl (reflux) | Cleavage of the oxadiazole ring to form a hydrazide intermediate. | Ammonia, CO₂ | NMR (disappearance of oxadiazole signals at δ 8.2–8.5 ppm) |

| NaOH (50°C, ethanol) | Hydrolysis of the methanone carbonyl to a carboxylic acid. | Sodium fluoride | IR (appearance of -COOH stretch at 1700 cm⁻¹) |

Hydrolysis pathways are critical for modifying the compound’s bioactivity, as seen in analogs where ring opening enhances solubility.

Nucleophilic Substitution Reactions

The fluorine atom on the 2-fluorophenyl group participates in nucleophilic aromatic substitution (NAS):

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Substitution of fluorine with piperidine | DMF, 80°C, 12 hrs | 72% | |

| Sodium methoxide | Methoxy substitution | Methanol, reflux | 65% | |

| Thiophenol | Phenylthioether formation | THF, Pd(OAc)₂ catalyst | 58% |

The electron-withdrawing oxadiazole ring enhances the electrophilicity of the adjacent fluorophenyl group, accelerating NAS.

Oxidation Reactions

The furan ring undergoes oxidation, particularly at the electron-rich α-position:

Oxidation products are often isolated via column chromatography and characterized by mass spectrometry (e.g., m/z 357.4 for lactone derivative) .

Catalytic Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the furan and fluorophenyl groups:

These reactions typically proceed in >60% yield under inert atmospheres.

Cycloaddition Reactions

The oxadiazole moiety acts as a dienophile in Diels-Alder reactions:

Adducts are confirmed via X-ray crystallography in related compounds .

Reduction Reactions

Selective reduction of the oxadiazole ring is achievable:

| Reducing Agent | Product | Selectivity |

|---|---|---|

| LiAlH₄ | Oxadiazole → thiosemicarbazide | Complete reduction of N-O bonds |

| H₂ (Pd/C catalyst) | Partial saturation of furan ring | Retention of oxadiazole integrity |

Reduced derivatives show altered pharmacokinetic profiles, including increased logP values .

Key Mechanistic Insights:

-

Electronic Effects : The electron-deficient oxadiazole ring directs electrophilic attacks to the furan and fluorophenyl groups .

-

Steric Hindrance : Bulky substituents on the piperidine ring slow substitution kinetics at the methanone carbonyl.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance NAS yields by stabilizing transition states.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Implications

The following table summarizes critical structural variations between Compound A and three analogous compounds from the literature:

Structural Insights:

- Heterocycle Replacement : Substituting oxadiazole with thiadiazole (as in ) introduces a sulfur atom, which may enhance π-π stacking interactions but reduce metabolic stability compared to oxadiazole’s nitrogen-oxygen system.

- Linker Diversity: The methanone linker in Compound A vs. carboxamide in or sulfanyl-ethanone in affects molecular flexibility and hydrogen-bonding capacity.

- Substituent Effects: The 2-fluorophenyl group in Compound A provides steric and electronic contrast to the 4-fluorophenyl () or 4-chloro-phenoxyphenyl () groups, influencing receptor selectivity.

Pharmacological and Physicochemical Comparisons

While direct pharmacological data for Compound A are unavailable in the provided evidence, inferences can be drawn from analogs:

- Metabolic Stability : The oxadiazole ring in Compound A and is less prone to oxidative metabolism than thiadiazole in , as nitrogen-oxygen systems resist cytochrome P450-mediated degradation .

- Target Engagement: The piperidine ring in Compound A and may enhance binding to CNS targets (e.g., sigma receptors) due to its conformational adaptability, whereas the thiazolidinone in could modulate PPARγ activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.